4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid is a chemical compound with the CAS Number: 1046123-34-5 . It has a molecular weight of 286.29 . The IUPAC name for this compound is 4-hydroxy-1-(2-quinolinylcarbonyl)proline .
Synthesis Analysis
The synthesis of this compound and its analogs has been a subject of interest in drug research and development . Many publications have dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems has been explored .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 286.29 .Scientific Research Applications
Crystal Chemistry and Complex Formation
Research has explored the substitution reactions and crystal chemistry of zinc quinaldinate complexes, highlighting the structural integrity of quinaldinate ions in various coordination environments and the influence of substituents on solid-state intermolecular interactions. This study provides insight into the chemical properties and potential applications of quinoline derivatives in material science and coordination chemistry (Modec, 2018).
Antibacterial and Antifungal Agents
Investigations into the synthesis of quinoline derivatives with a pyrrole moiety have shown potential antibacterial activities, suggesting applications in the development of new antibacterial and antifungal agents (Corelli et al., 1983).
Organocatalysis
The utility of hydroxyproline derivatives, including those related to "4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid," as asymmetric organocatalysts for various organic reactions has been reviewed. This research highlights their importance in green chemistry and their applications in catalyzing asymmetric reactions under both homogeneous and heterogeneous conditions (Zlotin, 2015).
Corrosion Inhibition
Quinoline and its derivatives, including structural analogs of "this compound," have been extensively studied as corrosion inhibitors. These compounds are known for their effectiveness against metallic corrosion, attributed to their high electron density and ability to form stable chelating complexes with metal surfaces. This review covers the role of quinoline derivatives in corrosion inhibition, emphasizing green corrosion inhibitors and their applications in protecting materials against corrosion (Verma, Quraishi, & Ebenso, 2020).
Future Directions
The future directions in the research and development of 4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid could involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a potential area of exploration .
properties
IUPAC Name |
4-hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-10-7-13(15(20)21)17(8-10)14(19)12-6-5-9-3-1-2-4-11(9)16-12/h1-6,10,13,18H,7-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTLPZKLLRRSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=NC3=CC=CC=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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